

Indalpine Profile and Key Experimental Data

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Compound Focus: Indalpine

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Indalpine was one of the first selective serotonin reuptake inhibitors (SSRIs). The table below summarizes its core pharmacological data and documented effects from scientific studies.

Aspect	Available Data & Findings
Drug Class	Selective Serotonin Reuptake Inhibitor (SSRI) [1].
Primary Mechanism	Potent and selective blocker of 5-HT (serotonin) uptake [2] [3] [4].

| **Experimental Efficacy** | **Animal Studies:** Dose-dependently decreased and delayed the first appearance of paradoxical sleep (REM sleep) in rats. This effect was modulated by pre-treatment with other monoamine-influencing drugs [2]. **Human Trials:** A small clinical trial in healthy male volunteers reported subjective mild sedative-like effects soon after starting treatment, though these were not reflected in objectively measured psychomotor performance and were absent after two weeks [3]. | | **Documented Adverse Effects** | The most frequently reported adverse effect was **ejaculatory dysfunction**, spontaneously reported by 67% of subjects in one trial [3]. The drug was ultimately withdrawn from the market due to concerns over **hematological effects** [1]. |

Detailed Experimental Protocols from Literature

For researchers seeking to understand the foundational studies, here are the methodologies used in key experiments.

- **Study on Rat Paradoxical Sleep [2]**

- **Objective:** To document the role of monoamines in the reduction of paradoxical sleep (PS) by antidepressant drugs using **indalpine**.
- **Subjects:** Rats.
- **Treatment:** **Indalpine** was administered at varying doses.
- **Modulation:** Some rats were pre-treated with:
 - **Parachlorophenylalanine (PCPA):** A drug that depletes serotonin.
 - **Alpha-methylparatyrosine (AMPT):** A drug that depletes catecholamines.
- **Measurements:** Duration of paradoxical sleep and the latency to its first appearance were measured.

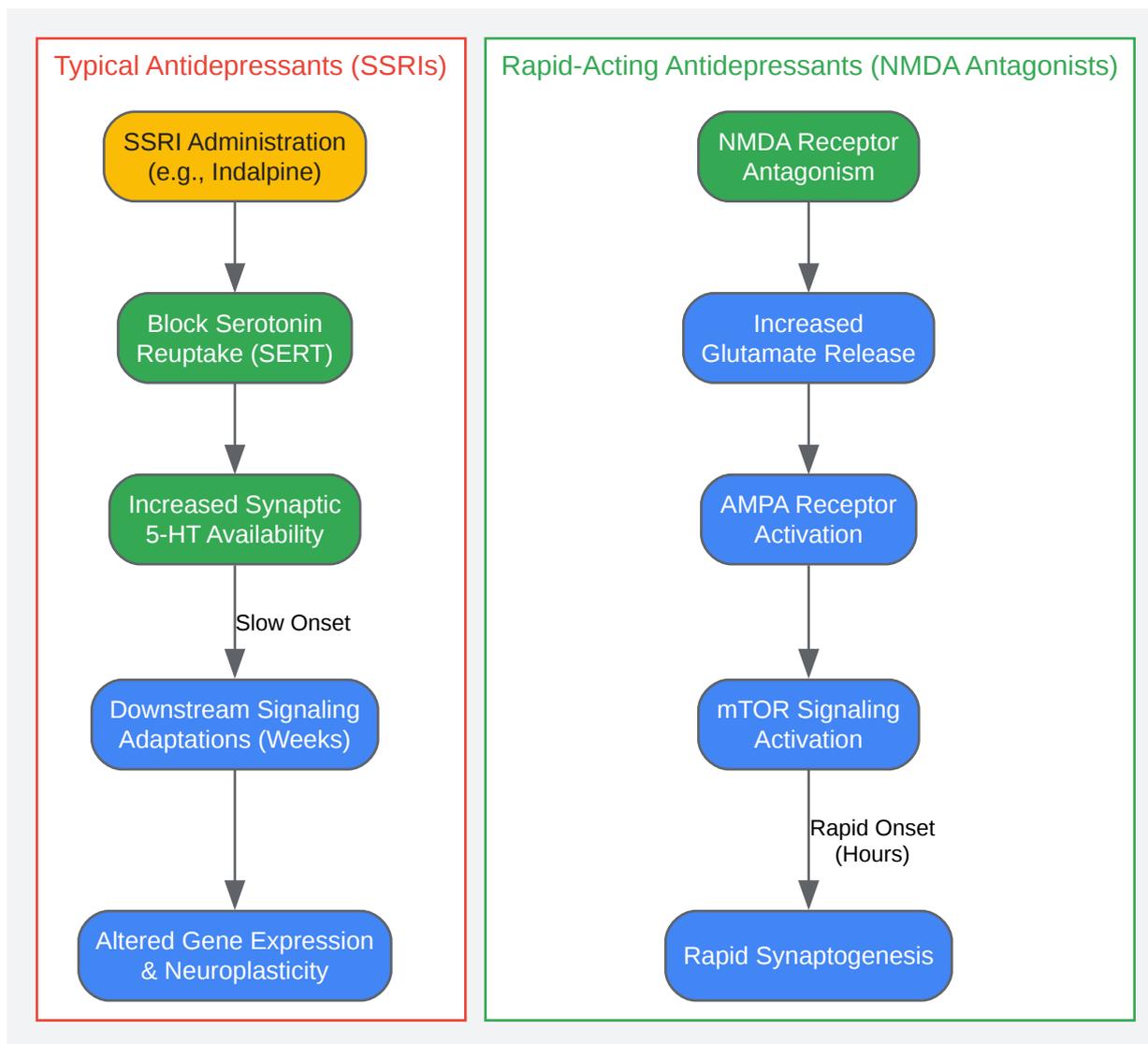
- **Study on Psychomotor Performance in Humans [3]**

- **Design:** Randomized, double-blind, placebo-controlled, cross-over trial.
- **Subjects:** 12 healthy male volunteers.
- **Treatment:** Two-week treatment with **indalpine** (50 mg/d, increased to 150 mg/d for maintenance) versus placebo.
- **Assessments:**
 - **Subjective:** Participant reports.
 - **Objective:** Coordinative and reactive skills, standing steadiness, nystagmus, and flicker recognition tests.
 - **Interaction:** Alcohol (1 g/kg) was co-administered during the treatment periods to test for interactive effects.

Modern Antidepressant Mechanisms & Context

Indalpine exemplifies the classic SSRI mechanism, which involves the acute increase of extracellular serotonin. However, this monoamine-based action is now understood to be just the initial step, with the therapeutic response resulting from slower downstream adaptations [5].

The following diagram illustrates this established pathway for typical SSRIs and contrasts it with the novel, rapid-acting mechanism of NMDA receptor antagonists like ketamine.



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Research has since identified entirely different pathways, such as NMDA receptor antagonism, that can trigger a rapid antidepressant response through immediate increases in glutamate and swift synaptogenesis, bypassing the delayed action of monoamine-based drugs [5] [6].

Conclusion and Research Considerations

For modern research and development, the case of **indalpine** is primarily of historical interest. The key points to consider are:

- **Limited Long-Term Data:** The available literature does not contain long-term (>2 weeks) controlled studies on **indalpine** in patients. Its withdrawal from the market halted further clinical investigation [1].
- **Established Drug Classes:** Current meta-analyses show that multiple drug classes (SSRIs, SNRIs, TCAs, and benzodiazepines) are effective for conditions like panic disorder, with some variations in efficacy and tolerability profiles among individual drugs within these classes [7].
- **Novel Mechanisms:** Future drug development has shifted focus toward new targets beyond monoamine reuptake, particularly pathways involved in glutamatergic neurotransmission and rapid synaptogenesis, to achieve faster and more efficacious treatments [5] [6].

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